![molecular formula C8H11NO3 B13474614 2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13474614.png)
2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-2-azabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves a series of steps starting from commercially available precursors. One common method involves the use of a photocatalytic cycloaddition reaction. This reaction provides access to bicyclo[2.1.1]hexanes with various substitution patterns . Another approach involves the alkylation and mesylation of trans-amino alcohols followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of photochemistry, particularly [2 + 2] cycloaddition reactions, is a promising method for large-scale production due to its operational simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a versatile building block for synthesizing more complex molecules.
Biology: Its unique structure makes it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism by which 2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The nitrogen atom within the bicyclic structure plays a crucial role in its reactivity and interaction with other molecules. This compound can act as an electrophile in ring-opening reactions with nucleophiles, making it a valuable building block in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentanes: These compounds are used as bioisosteres for para-substituted benzene rings.
Cubanes: Known for their stability and unique structure, cubanes are also used as bioisosteres.
Oxabicyclo[2.1.1]hexanes: These compounds are similar in structure and are used as bioisosteres for ortho- and meta-substituted benzenes.
Uniqueness
2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to the presence of the nitrogen atom within its bicyclic framework. This feature imparts distinct reactivity and makes it a valuable compound for various applications in chemistry and medicine .
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-5(10)9-4-6-2-8(9,3-6)7(11)12/h6H,2-4H2,1H3,(H,11,12) |
InChI Key |
SEGYCPWYMBJIFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2CC1(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


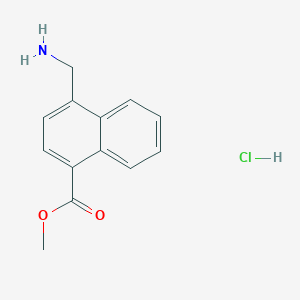
![2-{1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}-2-hydroxyacetic acid](/img/structure/B13474538.png)

![tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate](/img/structure/B13474545.png)
![1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride](/img/structure/B13474555.png)

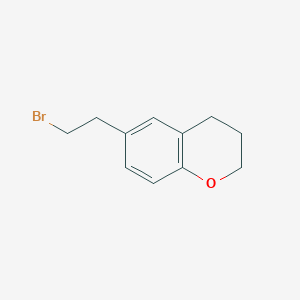
![(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride](/img/structure/B13474571.png)
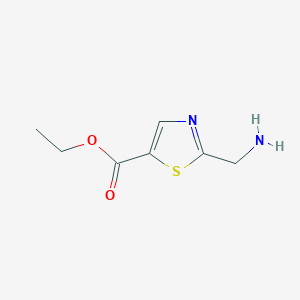
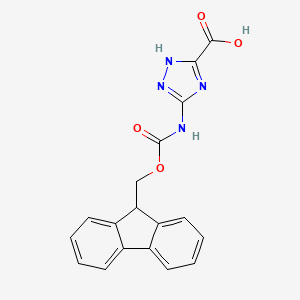
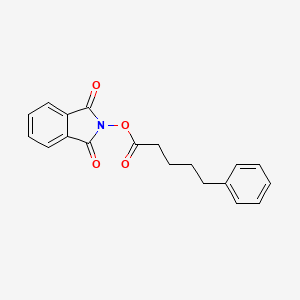
![6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474598.png)
![3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride](/img/structure/B13474620.png)
![Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride](/img/structure/B13474622.png)
